N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide
Description
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)16-13-5-4-6-14-12(13)7-10-18(14)11-15(19)17-8-2-3-9-17/h4-7,10,16H,2-3,8-9,11H2,1H3 |
InChI Key |
NZAKHUZQHXBJLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The indole scaffold is constructed using a modified Fischer indole synthesis or Larock indole synthesis , adapted from methodologies in patent CN101245045A.
Step 1: Formation of 2-Methyl-3-Nitrobenzaldehyde
-
Starting material : Methyl 2-methyl-3-nitrobenzoate.
-
Reduction : Sodium borohydride in methanol at 0–5°C yields 2-methyl-3-nitrobenzyl alcohol (85–90% yield).
-
Oxidation : Catalytic oxidation using MnO₂ or TEMPO/NaOCl converts the alcohol to 2-methyl-3-nitrobenzaldehyde (78% yield).
Step 2: Cyclization to Indole-4-Carbaldehyde
Introduction of the Pyrrolidinone-Ethyl Side Chain
Step 3: Alkylation of Indole Nitrogen
-
Reagent : 2-(2-Oxo-pyrrolidin-1-yl)ethyl bromide.
-
Conditions : K₂CO₃ in DMF at 60°C for 12 hours.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the indole’s nucleophilic nitrogen attacking the alkyl bromide. Steric hindrance from the indole’s 2-methyl group necessitates prolonged reaction times.
Methanesulfonamide Installation
Step 4: Sulfonation of 1H-Indol-4-Amine
-
Reagent : Methanesulfonyl chloride (MsCl).
-
Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature.
Critical Note :
Excess MsCl must be avoided to prevent di-sulfonation. Reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) is essential.
Process Optimization and Catalytic Innovations
Palladium-Catalyzed Cross-Coupling
Adapting methods from ethyl 4-(2-chloropyrimidin-4-yl)benzoate synthesis, Suzuki-Miyaura coupling introduces aryl groups to the indole core:
| Reaction Component | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Aqueous Na₂CO₃ |
| Solvent | Toluene/EtOAc |
| Temperature | 75–100°C |
| Yield | 60% |
This approach minimizes byproducts and enhances regioselectivity.
Oxidative Catalysis for Aldehyde Formation
Patent CN101245045A highlights a novel TEMPO/NaOCl system for oxidizing benzyl alcohols to aldehydes, achieving 90% conversion with <5% over-oxidation to carboxylic acids.
Spectroscopic Characterization
Data from N-[2-(2-methyl-1H-indol-3-yl)-ethyl]-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide (SpectraBase ID: 1ORzsVc25lN) provides critical benchmarks:
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.12 (s, 1H, indole NH), 3.21 (t, 2H, CH₂N), 2.95 (s, 3H, SO₂CH₃) |
| MS (ESI) | m/z 397.146 [M+H]⁺ |
| IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
These align with the target compound’s expected features, validating synthetic success.
Industrial Scalability and Environmental Considerations
The patented one-pot reductive cyclization/hydrolysis method offers advantages for scale-up:
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Pharmacological Studies
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and neurodegenerative disorders.
Cancer Therapeutics :
Research indicates that this compound may inhibit specific oncogenic pathways, such as the MDM2-p53 interaction, which is crucial in many cancers. By stabilizing p53, the compound may enhance apoptosis in tumor cells, making it a candidate for anticancer therapy.
Neuroprotective Effects :
Preliminary studies suggest that the compound might exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease. Its ability to modulate neurotransmitter levels could be significant in this context.
The biological activity of this compound has been evaluated through various assays:
| Activity Type | Model/System | IC50 Value (µM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Cancer Cell Lines | < 0.1 | Potent inhibitor; enhances p53 activity |
| Neuroprotection | Neuronal Cell Models | 0.5 | Potential protective effects observed |
Case Studies
Case Study 1: Anticancer Efficacy
In vivo studies using murine models demonstrated that treatment with this compound led to significant tumor regression and improved survival rates compared to untreated controls. The mechanism was attributed to enhanced apoptosis via p53 pathway activation.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it reduced cell death and maintained mitochondrial integrity, suggesting its potential utility in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Examples :
- 1-Phenyl-2-(pyrrolidin-1-yl)-1-propanone (C₁₃H₁₇NO, MW 203.28 g/mol)
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (C₁₆H₂₃NO, MW 245.36 g/mol)
| Parameter | Target Compound | 1-Phenyl-2-(pyrrolidin-1-yl)-1-propanone |
|---|---|---|
| Core Structure | Indole with sulfonamide | Phenyl ketone with pyrrolidine |
| Molecular Weight | 334.41 g/mol | 203.28 g/mol |
| Key Functional Groups | Sulfonamide, pyrrolidine-ketone | Pyrrolidine-ketone, phenyl |
| Potential Applications | Enzyme/receptor modulation | Stimulant or psychoactive effects |
- Structural Insights :
- Both classes share a pyrrolidine-ketone motif, but the target compound’s indole-sulfonamide architecture diverges significantly from the phenyl-ketone backbone of psychoactive analogs.
- The sulfonamide group in the target compound may enhance water solubility and target specificity compared to the lipophilic phenyl-ketone analogs .
Comparison with Sulfonamide-Containing Pharmaceuticals
Example : Sulfamethoxazole (C₁₀H₁₁N₃O₃S, MW 253.28 g/mol)
- Functional Group Overlap :
- Both compounds feature a sulfonamide group, critical for hydrogen bonding and enzyme inhibition (e.g., dihydrofolate reductase in antibacterial agents).
- Divergences :
- The target compound’s indole-pyrrolidine system introduces steric bulk and conformational flexibility absent in sulfamethoxazole’s simpler aromatic amine structure.
- Molecular weight differences (334.41 vs. 253.28 g/mol) reflect the target’s complex substitution pattern.
Biological Activity
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a synthetic compound notable for its complex structure, which includes an indole moiety, a pyrrolidine ring, and a methanesulfonamide group. This unique arrangement of functional groups suggests potential biological activities that are of interest in pharmacological applications.
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 321.4 g/mol
The compound's structure allows for various interactions with biological systems, potentially influencing its reactivity and pharmacological properties. The indole structure is particularly significant, as indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound may involve the inhibition of specific enzymes or receptors within cellular pathways. For instance, compounds with similar structures have been shown to interact with neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and has implications in neurodegenerative diseases such as Alzheimer’s disease .
1. Inhibition of Enzymatic Activity
Research indicates that compounds related to this compound can act as inhibitors of nSMase2, leading to decreased exosome release from cells. This inhibition is significant in the context of neurodegenerative diseases where exosome-mediated communication is altered .
2. Anticancer Potential
Indole derivatives are often explored for their anticancer properties. The presence of the indole moiety in this compound suggests potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Table 1: Summary of Research Findings on Related Compounds
These studies illustrate the potential therapeutic applications of compounds structurally related to this compound.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetic properties, toxicity profiles, and specific molecular targets will be essential for understanding its therapeutic potential.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide?
- Methodological Answer : The synthesis typically involves: (i) Alkylation of the indole nitrogen using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions (e.g., NaH in DMF at 0–5°C) . (ii) Sulfonylation of the 4-position indole moiety with methanesulfonyl chloride in the presence of a base like triethylamine . (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validation using HPLC (>95% purity) . Critical parameters: Moisture-sensitive intermediates require anhydrous conditions, and reaction progress is monitored by TLC .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation (e.g., singlet at δ 3.2 ppm for -SO₂CH₃) and pyrrolidine ring integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray crystallography : Resolves stereochemical ambiguities in the indole-pyrrolidine linkage (if crystalline derivatives are obtainable) .
Q. What structural features influence the compound's biological activity?
- Methodological Answer :
- The indole core enables π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- The pyrrolidin-1-yl group enhances solubility via tertiary amine basicity while contributing to target affinity .
- The methanesulfonamide moiety acts as a hydrogen-bond acceptor, critical for binding to serine/threonine kinases .
Structure-activity relationship (SAR) studies suggest modifying the indole substituents (e.g., halogenation at C-5) improves potency .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?
- Methodological Answer :
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Orthogonal assays : Validate target engagement via surface plasmon resonance (SPR) alongside enzymatic assays to distinguish true inhibition from artifacial interference .
- Metabolic stability testing : Assess compound degradation in microsomal preparations (e.g., rat liver S9 fractions) to rule out metabolite-driven discrepancies .
Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., via titration with HCl in ethanol) .
- Prodrug derivatization : Introduce ester groups at the sulfonamide nitrogen to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Caco-2 permeability assays : Prioritize analogs with apparent permeability (Papp) >1 × 10⁻⁶ cm/s to ensure oral bioavailability .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to off-targets (e.g., hERG channel) and refine substituents to avoid interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for pyrrolidine modifications (e.g., replacing N-methyl with cyclopropyl groups) .
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to filter derivatives with unfavorable LogP (>5) or CYP3A4 inhibition risks .
Q. What experimental approaches resolve metabolic instability observed in preclinical studies?
- Methodological Answer :
- Isotopic labeling : Use ¹⁴C-labeled compound to track major metabolic pathways via LC-MS/MS .
- CYP450 inhibition assays : Identify enzymes responsible for rapid clearance (e.g., CYP2D6) and co-administer inhibitors like quinidine in rodent models .
- Structural rigidification : Introduce conformationally constrained groups (e.g., spirocyclic pyrrolidine) to block oxidative metabolism at vulnerable sites .
Methodological Notes
- Synthesis Troubleshooting : Low yields in sulfonylation steps may arise from residual moisture; pre-dry solvents over molecular sieves and use scavengers like DMAP .
- Data Reproducibility : Maintain detailed logs of reaction conditions (e.g., ramp rates, stirring speed) to mitigate batch-to-batch variability .
- Collaborative Validation : Cross-validate biological activity with independent labs using blinded samples to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
